molecular formula C21H17F2N3O6S B8092943 N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No.: B8092943
M. Wt: 477.4 g/mol
InChI Key: YEEUUYYYWVRFCR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both benzoxazole and sulfonamide groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Coupling with 2,4-Dimethoxybenzyl and 6-Fluoropyridin-2-yl Groups: The final coupling steps involve nucleophilic substitution reactions to attach the 2,4-dimethoxybenzyl and 6-fluoropyridin-2-yl groups to the benzoxazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under conditions such as catalytic hydrogenation.

    Substitution: The fluorine atoms in the pyridine and benzoxazole rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Catalytic hydrogenation, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydride.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids, while reduction of the sulfonamide group could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent, given its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group suggests potential inhibition of enzymes that rely on sulfonamide binding, while the fluorinated aromatic rings may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxybenzyl)-6-fluoropyridin-2-amine: Shares the 2,4-dimethoxybenzyl and fluoropyridinyl groups but lacks the benzoxazole and sulfonamide functionalities.

    N-(2,4-dimethoxybenzyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide: Similar structure but without the additional fluorine atoms.

Uniqueness

N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is unique due to the combination of its fluorinated aromatic rings, benzoxazole core, and sulfonamide group. This combination of features is not commonly found in other compounds, providing it with unique chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O6S/c1-30-13-7-6-12(16(8-13)31-2)11-26(20-5-3-4-19(23)25-20)33(28,29)18-10-17-15(9-14(18)22)24-21(27)32-17/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEUUYYYWVRFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC(=CC=C2)F)S(=O)(=O)C3=C(C=C4C(=C3)OC(=O)N4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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